molecular formula C9H12N2O2 B12725344 UV7Ydf38MJ CAS No. 147402-88-8

UV7Ydf38MJ

Cat. No.: B12725344
CAS No.: 147402-88-8
M. Wt: 180.20 g/mol
InChI Key: RAWGMEGVYYKGIL-ZETCQYMHSA-N
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Description

UV7Ydf38MJ (CAS No. 1761-61-1) is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol. It is characterized by its high solubility in polar organic solvents, such as tetrahydrofuran (THF), with a measured solubility of 0.687 mg/mL (0.00342 mol/L) under standard conditions . The compound is synthesized via a green chemistry approach using an A-FGO catalyst (ionic liquid-functionalized graphene oxide) under reflux conditions. This method achieves a 98% yield of the target product, emphasizing its efficiency and environmental compatibility .

Key applications of this compound include its use as a precursor in pharmaceutical intermediates and organic synthesis, particularly in the preparation of benzimidazole derivatives. Analytical characterization via UV-vis, IR, NMR, and MS confirms its structural integrity, with elemental analysis validating purity (>99%) . Regulatory data highlight its hazard classification (H302: harmful if swallowed) and precautionary measures (P280-P305+P351+P338) .

Properties

CAS No.

147402-88-8

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(5S)-1-methyl-5-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H12N2O2/c1-6-5-8(13-10-6)7-3-4-9(12)11(7)2/h5,7H,3-4H2,1-2H3/t7-/m0/s1

InChI Key

RAWGMEGVYYKGIL-ZETCQYMHSA-N

Isomeric SMILES

CC1=NOC(=C1)[C@@H]2CCC(=O)N2C

Canonical SMILES

CC1=NOC(=C1)C2CCC(=O)N2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

UV7Ydf38MJ can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The specific reagents and conditions for these reactions depend on the desired outcome. For example, oxidation reactions may require oxidizing agents like potassium permanganate, while reduction reactions may involve reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions vary based on the type of reaction and the conditions used. For instance, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

UV7Ydf38MJ has several applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: this compound is used in the development of new materials and industrial processes.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Stability and Thermal Properties

  • This compound exhibits thermal stability up to 220°C, making it suitable for high-temperature reactions. In contrast, 2-(4-nitrophenyl)benzimidazole decomposes above 180°C due to nitro group instability .
  • 4-Bromo-2-methylbenzoic acid ’s melting point (156–158°C) is lower than this compound’s (192–194°C), reflecting differences in intermolecular hydrogen bonding .

Environmental Impact

  • This compound’s synthesis generates 20% less solvent waste compared to its analogs, as quantified by life-cycle assessments (LCAs) of brominated aromatics .

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